molecular formula C13H8N4OS B2790587 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 104615-73-8

2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B2790587
CAS No.: 104615-73-8
M. Wt: 268.29
InChI Key: PLMWDZWWSBWCGW-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that combines the structural features of furan, triazole, and quinazoline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the heterocyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the [1,2,4]triazolo[4,3-c]quinazoline system, and elimination of a water molecule. The Dimroth rearrangement, catalyzed by water, then converts this intermediate into the desired this compound .

Chemical Reactions Analysis

2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is attributed to its ability to interact with biomolecular targets through hydrogen bond formation and high dipole moments. It has shown a good affinity for adenosine and benzodiazepine receptors, which are involved in various physiological processes. The compound’s mechanism of action involves binding to these receptors, modulating their activity, and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol include:

Properties

IUPAC Name

2-(furan-2-yl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c19-13-14-9-5-2-1-4-8(9)12-15-11(16-17(12)13)10-6-3-7-18-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMCIDMKYUFSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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